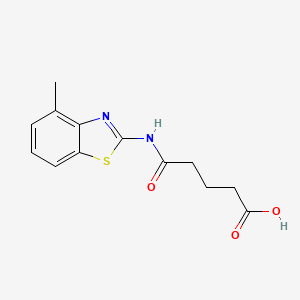

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

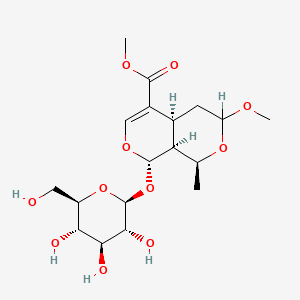

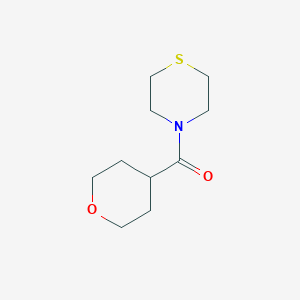

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid, such as its melting point, boiling point, and density, are not provided in the search results . These properties can typically be found in comprehensive chemical databases.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis via the Passerini Reaction : The compound 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, a structurally related molecule, was synthesized from 2-aminobenzothiazole and maleic anhydride. This compound served as an acid component in the Passerini three-component reaction, producing unsaturated α-benzothiazole acyloxyamides in good yields (Sheikholeslami-Farahani & Shahvelayati, 2013).

- Polymer Synthesis : Modification of the nitration process for 4,7-dibromo-2,1,3-benzothiadiazole, closely related to the query compound, led to the development of small band gap polymers with improved yields. These polymers were utilized in solar cells, demonstrating a power conversion efficiency of 2.1% and photoresponse up to 1.1 μm (Wang et al., 2010).

Biological Activities

- Antimicrobial and Antifungal Activities : New pyridine derivatives containing the benzothiazole unit exhibited notable antibacterial and antifungal properties. The synthesis involved 2-amino substituted benzothiazoles, showcasing the potential of benzothiazole derivatives in microbial studies (Patel & Agravat, 2007).

- Anticonvulsant Effects : N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were synthesized and showed significant anticonvulsant effects in experimental epilepsy models. One molecule, in particular, was more potent than phenytoin and ethosuximide, commonly used antiepileptic drugs (Malik, Bahare, & Khan, 2013).

Material Science and Other Applications

- Liquid Crystal Synthesis : 4-[(1,3-Benzothiazol-2-ylimino)methyl]phenyl dodecanoate, a compound incorporating the benzothiazole moiety, was synthesized and found to exhibit smectic A phase. This highlights the role of benzothiazole derivatives in the development of novel liquid crystal materials (Ha et al., 2009).

Propriétés

IUPAC Name |

5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8-4-2-5-9-12(8)15-13(19-9)14-10(16)6-3-7-11(17)18/h2,4-5H,3,6-7H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQZTRVNRCYWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2683823.png)

![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)

![2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2683826.png)

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2683834.png)